Cas no 929972-66-7 (1-(3,4-difluorophenyl)ethyl(methyl)amine)

1-(3,4-Difluorophenyl)ethyl(methyl)amine is a fluorinated aromatic amine derivative characterized by its unique structural features, including a difluorophenyl group and an ethyl(methyl)amine substituent. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for active ingredients. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the amine functionality allows for further derivatization. Its well-defined chemical properties make it suitable for applications in medicinal chemistry, particularly in the development of CNS-targeting agents or enzyme inhibitors. The compound is typically handled under controlled conditions due to its reactive amine group.
1-(3,4-difluorophenyl)ethyl(methyl)amine structure
929972-66-7 structure
Product Name:1-(3,4-difluorophenyl)ethyl(methyl)amine
CAS No:929972-66-7
MF:C9H11F2N
MW:171.18714928627
MDL:MFCD09040524
CID:3155267
PubChem ID:16227837
Update Time:2025-06-08

1-(3,4-difluorophenyl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-[1-(3,4-difluorophenyl)ethyl]-N-methylamine
    • 1-(3,4-difluorophenyl)-N-methylethanamine
    • Z159567180
    • EN300-27128
    • CS-0244046
    • G27126
    • AKOS017283347
    • 929972-66-7
    • SCHEMBL178544
    • AKOS000264246
    • [1-(3,4-difluorophenyl)ethyl](methyl)amine
    • EMB97266
    • 1-(3,4-difluorophenyl)ethyl(methyl)amine
    • MDL: MFCD09040524
    • Inchi: 1S/C9H11F2N/c1-6(12-2)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3
    • InChI Key: PBKIHZXPVAIQLQ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C(C)NC)F

Computed Properties

  • Exact Mass: 171.08595568Da
  • Monoisotopic Mass: 171.08595568Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 12Ų

1-(3,4-difluorophenyl)ethyl(methyl)amine Pricemore >>

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Additional information on 1-(3,4-difluorophenyl)ethyl(methyl)amine

Introduction to 1-(3,4-Difluorophenyl)ethyl(methyl)amine (CAS No. 929972-66-7)

1-(3,4-Difluorophenyl)ethyl(methyl)amine, also known by its CAS number 929972-66-7, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a difluorophenyl group and an ethyl(methyl)amine moiety. These features contribute to its potential as a building block for the synthesis of various bioactive molecules and drug candidates.

The chemical structure of 1-(3,4-Difluorophenyl)ethyl(methyl)amine consists of a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, an ethyl group, and a methylamine group. The presence of the fluorine atoms imparts unique electronic and steric properties to the molecule, making it an attractive candidate for the design of novel pharmaceuticals. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic profiles, which are crucial factors in drug development.

In recent years, 1-(3,4-Difluorophenyl)ethyl(methyl)amine has garnered attention in the scientific community due to its potential as a precursor for the synthesis of compounds with diverse biological activities. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the development of new antiviral agents. The researchers found that derivatives of 1-(3,4-Difluorophenyl)ethyl(methyl)amine exhibited potent antiviral activity against several strains of influenza virus, suggesting its potential as a lead compound for further optimization.

Beyond antiviral applications, 1-(3,4-Difluorophenyl)ethyl(methyl)amine has also shown promise in the field of neuropharmacology. A recent study in the European Journal of Medicinal Chemistry explored the use of this compound as a scaffold for designing new antidepressant drugs. The researchers synthesized a series of derivatives and evaluated their efficacy in animal models of depression. The results indicated that certain derivatives exhibited significant antidepressant-like effects, opening up new avenues for the treatment of mood disorders.

The synthetic accessibility of 1-(3,4-Difluorophenyl)ethyl(methyl)amine is another factor that contributes to its widespread use in research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the reaction of 3,4-difluorobenzaldehyde with methylamine and ethyl bromide under mild conditions. This approach provides high yields and good purity, making it suitable for large-scale production.

In addition to its applications in drug discovery, 1-(3,4-Difluorophenyl)ethyl(methyl)amine has also found use in other areas of chemistry. For example, it serves as a valuable intermediate in the synthesis of fluorescent dyes and sensors. The unique electronic properties conferred by the difluorophenyl group make it an ideal candidate for developing materials with enhanced optical properties. A study published in the Tetrahedron Letters demonstrated the synthesis of a novel fluorescent dye using this compound as a key intermediate. The resulting dye exhibited high quantum yield and excellent photostability, making it suitable for various analytical applications.

The safety profile of 1-(3,4-Difluorophenyl)ethyl(methyl)amine is an important consideration for its use in both research and industrial settings. While it is not classified as a hazardous substance under current regulations, proper handling and storage practices should be followed to ensure safety. Researchers should consult relevant safety data sheets (SDS) and adhere to standard laboratory protocols when working with this compound.

In conclusion, 1-(3,4-Difluorophenyl)ethyl(methyl)amine (CAS No. 929972-66-7) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic accessibility make it an attractive candidate for the development of new drugs and materials. Ongoing research continues to uncover new applications and optimize its properties for specific uses.

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